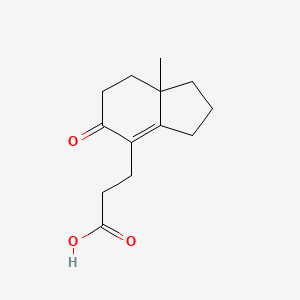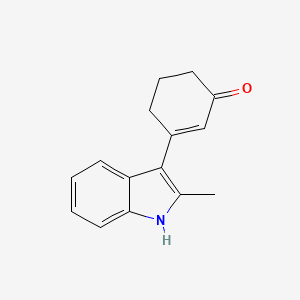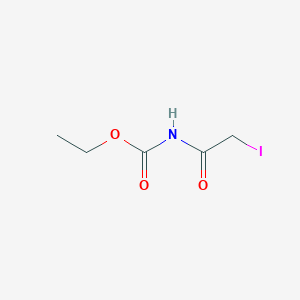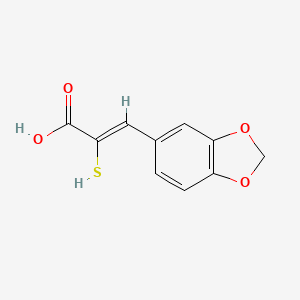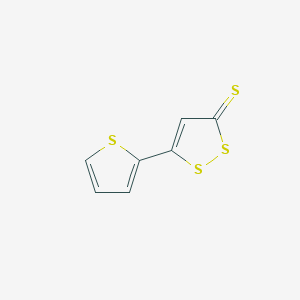
5-Thiophen-2-yldithiole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiophen-2-yldithiole-3-thione is a heterocyclic compound that features a thiophene ring fused with a dithiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiophen-2-yldithiole-3-thione typically involves the condensation of thiophene derivatives with dithiole precursors. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Thiophen-2-yldithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms in the thiophene and dithiole rings, which can participate in redox processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or iodine (I2) under mild conditions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers.
Scientific Research Applications
5-Thiophen-2-yldithiole-3-thione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Thiophen-2-yldithiole-3-thione involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with thiol groups, leading to changes in cellular processes. Additionally, its redox properties enable it to participate in oxidative stress responses and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Thiophen-2-yldithiole-3-thione include other thiophene derivatives and dithiole compounds, such as:
- Thiophene-2-carboxylic acid
- 2,5-Dimethylthiophene
- 3-Thiophenecarboxaldehyde
- 1,2-Dithiol-3-thione
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
13834-61-2 |
|---|---|
Molecular Formula |
C7H4S4 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
5-thiophen-2-yldithiole-3-thione |
InChI |
InChI=1S/C7H4S4/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4H |
InChI Key |
CLOXIDYVLJLVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=S)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


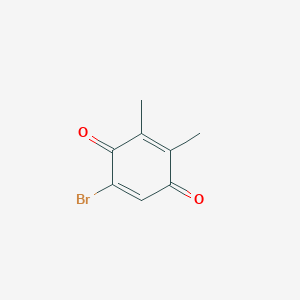
![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
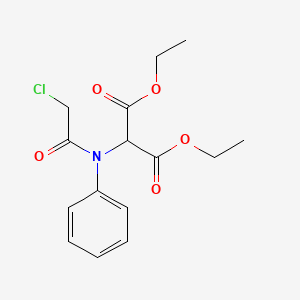
![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)

